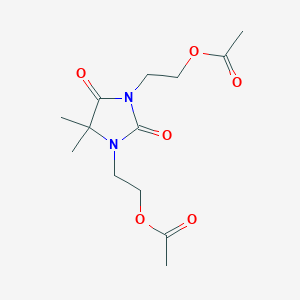
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diacetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms. The presence of dimethyl groups and diacetate moieties further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which leads to the formation of disubstituted imidazoles . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of ionic liquids for efficient and high-yield reactions . The scalability of these methods ensures that the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of the imidazolidine ring, as well as substituted imidazolidine compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diacetate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound has shown promise in biological and medical research due to its potential bioactivity. It is being investigated for its role in drug development, particularly in the design of new therapeutic agents with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity .
Mechanism of Action
The mechanism of action of (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diethylene dilaurate
- Other substituted imidazolidine derivatives
Uniqueness
What sets (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diacetate apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation.
Properties
CAS No. |
64554-62-7 |
|---|---|
Molecular Formula |
C13H20N2O6 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-[3-(2-acetyloxyethyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]ethyl acetate |
InChI |
InChI=1S/C13H20N2O6/c1-9(16)20-7-5-14-11(18)13(3,4)15(12(14)19)6-8-21-10(2)17/h5-8H2,1-4H3 |
InChI Key |
LVLPGYMHTZGBRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN1C(=O)C(N(C1=O)CCOC(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















